molecular formula C16H20N2O2 B15207086 1,4-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene

1,4-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene

Cat. No.: B15207086
M. Wt: 272.34 g/mol
InChI Key: GATDZUUWVARTOQ-UHFFFAOYSA-N
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Description

1,4-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene: is a chemical compound with the molecular formula C16H20N2O2 and a molecular weight of 272.34 g/mol . This compound is part of the oxazoline family, characterized by the presence of oxazoline rings attached to a benzene core. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,4-diaminobenzene with 2,2-dimethyl-4,5-dihydrooxazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1,4-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of 1,4-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its symmetrical structure and the presence of two oxazoline rings, which enhance its stability and reactivity. This makes it particularly valuable in catalysis and coordination chemistry .

Properties

IUPAC Name

2-[4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-15(2)9-19-13(17-15)11-5-7-12(8-6-11)14-18-16(3,4)10-20-14/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATDZUUWVARTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=C(C=C2)C3=NC(CO3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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